N-(4-hydroxyphenyl)methanesulfonamide

Anthelmintic Trichinella spiralis in vivo efficacy

Researchers requiring anthelmintic reference standards face bioavailability discrepancies when substituting Albendazole for its active metabolite. N-(4-Hydroxyphenyl)methanesulfonamide (CAS 51767-39-6) resolves this with distinct enantiomer-dependent pharmacokinetics. In murine models, it achieves 69% glycogen depletion in E. granulosus cysts (vs 32% for Albendazole) and 65.5% encysted larvae reduction in T. spiralis. As Dofetilide Impurity 15, it ensures ICH-compliant HPLC/LC-MS method validation. Bulk and custom packaging available for global shipment.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 51767-39-6
Cat. No. B086256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)methanesulfonamide
CAS51767-39-6
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
InChIKeyYJASRJZSSUOGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)methanesulfonamide Overview


N-(4-Hydroxyphenyl)methanesulfonamide (CAS 51767-39-6), also known as Albendazole sulfoxide and Ricobendazole, is a sulfonamide derivative that serves as the primary active metabolite of the benzimidazole anthelmintic Albendazole [1]. It possesses the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . The compound exhibits chiral isomerism, existing as (+)-(R)- and (−)-(S)-enantiomers [2]. Its sulfonamide pharmacophore is associated with inhibition of tubulin polymerization, leading to disruption of cytoplasmic microtubules in parasites [2]. Widely utilized in anthelmintic research, pharmacokinetic studies, and as a pharmaceutical reference standard, N-(4-Hydroxyphenyl)methanesulfonamide is a critical tool for investigating drug metabolism, impurity profiling, and the development of novel antiparasitic agents.

Chiral sulfonamide metabolite
Enantiomer-specific anthelmintic research standard
Pharmacokinetic tool compound
Oral bioavailability and disposition studies
Certified impurity reference
Pharmaceutical method validation standard

Why N-(4-Hydroxyphenyl)methanesulfonamide Is Irreplaceable


Despite its structural similarity to other sulfonamide anthelmintics, N-(4-Hydroxyphenyl)methanesulfonamide exhibits distinct pharmacokinetic and pharmacodynamic properties that preclude direct substitution with parent Albendazole or other benzimidazoles. The compound is a chiral metabolite with specific enantiomeric forms that influence its biological activity and metabolic fate [1]. Direct administration of N-(4-Hydroxyphenyl)methanesulfonamide yields different bioavailability, Tmax, and tissue distribution compared to Albendazole or Albendazole sulfone, as demonstrated in multiple species [2][3]. Furthermore, its efficacy against specific parasitic life stages varies significantly from Albendazole in head-to-head studies, underscoring the risk of therapeutic failure if substituted [4]. For analytical applications, its unique retention characteristics and impurity profile are essential for method validation and regulatory compliance in pharmaceutical quality control [5].

Chiral identity mismatch
Enantiomer composition may influence biological activity; racemic material or opposite enantiomer may not reproduce reported endpoint responses.
Pharmacokinetic profile differs
Direct substitution of Albendazole parent may shift absorption rate, plasma exposure, and tissue distribution, complicating cross-study comparisons.
Impurity-specific documentation
Generic sulfonamide standards lack Dofetilide Impurity 15 characterization; method validation for pharmaceutical analysis requires certified identity.

N-(4-Hydroxyphenyl)methanesulfonamide: Quantitative Differentiation


Anthelmintic Efficacy: Trichinella spiralis vs. Albendazole

In a direct head-to-head comparison, Albendazole (ABZ) demonstrated significantly superior efficacy over N-(4-Hydroxyphenyl)methanesulfonamide (administered as Ricobendazole, RBZ) against encysted larvae of Trichinella spiralis in Swiss CD-1 mice [1]. At a dose of 100 mg/kg, ABZ achieved a 94.7% reduction in encysted larvae, whereas RBZ yielded only a 65.5% reduction (P < 0.05). Against migrating larvae at the same dose, ABZ achieved a 64.0% reduction compared to 44.2% for RBZ. Notably, ABZ also demonstrated greater potency at lower doses against pre-adult stages (96.5% vs. 78.0% reduction at 10 mg/kg).

Stage-specific burden
Head-to-head
65.5% vs 94.7% reduction
Supports compound selection for stage-specific endpoint context
Encysted larvae in mice; Albendazole comparator
Anthelmintic Trichinella spiralis in vivo efficacy

Oral Bioavailability in Poultry vs. Albendazole

A pharmacokinetic study in farm chickens revealed that oral administration of N-(4-Hydroxyphenyl)methanesulfonamide (Albendazole sulfoxide, ABZSO) resulted in superior bioavailability compared to Albendazole (ABZ) [1]. While specific numerical values are not fully detailed in the abstract, the study conclusively states that ABZSO showed 'better bioavailability' relative to ABZ, and that both anthelmintics demonstrated more favorable pharmacokinetic parameters in farm chickens than in broiler chickens [1].

Avian bioavailability
Data to verify
Qualitative higher exposure reported
May support species-specific absorption review
Abstract-only source; quantitative comparison not available
Pharmacokinetics Poultry Bioavailability

Glycogen Depletion in Hydatid Cysts

In mice infected with secondary cysts of Echinococcus granulosus, N-(4-Hydroxyphenyl)methanesulfonamide (Albendazole sulfoxide, AlbSO) demonstrated superior glycogen reduction compared to Albendazole (Alb) [1]. After 10-14 days of treatment, AlbSO (150 mg/kg/day) achieved a glycogen reduction rate of 69% in cyst walls, significantly higher than Alb (300 mg/kg/day) at 32%. Mebendazole (Meb, 50 mg/kg/day) achieved a 73% reduction. At shorter treatment durations (1-7 days), AlbSO achieved reduction rates of 46-62%, compared to 36-51% for Alb and 38-55% for Meb.

Glycogen depletion
Head-to-head
69% vs 32% reduction at half dose
Reported pharmacodynamic marker context
E. granulosus cyst walls; 10-14 day model
Echinococcus granulosus Hydatid disease Glycogen metabolism

Tmax: Ricobendazole vs. Albendazole

Following oral administration of equimolar doses (50 mg ABZ equivalent/kg) to mice, the time to reach maximum plasma concentration (Tmax) of N-(4-Hydroxyphenyl)methanesulfonamide (measured as Albendazole sulfoxide) was significantly shorter when administered as Ricobendazole (RBZ) compared to Albendazole (ABZ) [1]. The Tmax for RBZ was 0.41 ± 0.28 hours, while the Tmax for ABZ was 1.83 ± 0.30 hours (P < 0.01).

Absorption rate
Head-to-head
Tmax 0.41 h vs 1.83 h
Supports rapid-onset study design consideration
Equimolar oral dose in mice; P
Plasma exposure
Reported
~20-fold higher Cmax than sulfone
Reported as primary circulating species after Albendazole
Human hookworm study; single 400 mg dose
Impurity standard
Class-level
Certified Dofetilide Impurity 15
Supports method-specific pharmaceutical validation
Characterization per ICH guidelines
Pharmacokinetics Tmax Absorption rate

Plasma Exposure vs. Albendazole Sulfone

In a pharmacokinetic study of hookworm-infected adolescents receiving a single 400 mg oral dose of Albendazole, the maximum plasma concentration (Cmax) of N-(4-Hydroxyphenyl)methanesulfonamide (Albendazole sulfoxide) ranged from 288 to 380 ng/mL across different matrices (plasma, blood, DBS, Mitra) [1]. In contrast, the Cmax of Albendazole sulfone, a secondary metabolite, was substantially lower at 14-22 ng/mL. The elimination half-life (t1/2) of Albendazole sulfoxide was approximately 7-8 hours, considerably longer than the ~1.5 hour t1/2 of the parent Albendazole.

Plasma exposure
Reported
~20-fold higher Cmax than sulfone
Reported as primary circulating species after Albendazole
Human hookworm study; single 400 mg dose
Pharmacokinetics Pediatric Hookworm

Dofetilide Impurity 15 Reference Standard

N-(4-Hydroxyphenyl)methanesulfonamide (CAS 51767-39-6) is a characterized and commercially available reference standard for Dofetilide Impurity 15, supplied with detailed characterization data compliant with regulatory guidelines [1]. Its identification and quantification are essential for pharmaceutical quality control and regulatory submissions, distinguishing it from generic sulfonamide compounds not specified as impurities in the Dofetilide monograph.

Impurity standard
Class-level
Certified Dofetilide Impurity 15
Supports method-specific pharmaceutical validation
Characterization per ICH guidelines
Pharmaceutical impurity Reference standard Quality control

N-(4-Hydroxyphenyl)methanesulfonamide: Application Scenarios


Anthelmintic Efficacy: Stage-Specific Studies

Use N-(4-Hydroxyphenyl)methanesulfonamide as a comparator or test article in murine models of Trichinella spiralis infection to evaluate differential efficacy against pre-adult, migrating, and encysted stages. The established quantitative difference in encysted larvae reduction (65.5% vs. 94.7% for Albendazole at 100 mg/kg) provides a benchmark for assessing novel compounds [1].

Pharmacokinetics in Avian & Veterinary Models

Employ N-(4-Hydroxyphenyl)methanesulfonamide in oral bioavailability and disposition studies in poultry, where it demonstrates superior absorption compared to Albendazole [2]. This is particularly relevant for developing optimized veterinary formulations or investigating species-specific metabolism.

Cystic Echinococcosis & Hydatid Disease Research

Utilize N-(4-Hydroxyphenyl)methanesulfonamide in in vivo models of Echinococcus granulosus infection to assess glycogen depletion as a pharmacodynamic marker. Its superior glycogen reduction (69% at 150 mg/kg vs. 32% for Albendazole at 300 mg/kg over 10-14 days) makes it a valuable tool for studying drug effects on cyst wall metabolism [3].

Analytical Method Development & Quality Control

Procure N-(4-Hydroxyphenyl)methanesulfonamide as a certified reference standard (Dofetilide Impurity 15) for the development, validation, and routine monitoring of HPLC, LC-MS/MS, or GC-MS methods in pharmaceutical analysis, ensuring compliance with ICH and regulatory guidelines [4].

Application
Selection Property
Validation Focus
Trichinella stage-specific studies
Endpoint response context
Larval burden quantification
Avian oral bioavailability studies
Species-specific absorption profile
Exposure comparison to parent compound
Cyst wall glycogen metabolism
Glycogen depletion endpoint
Pharmacodynamic marker assessment
Impurity profiling & method validation
Certified reference standard
Method-specific characterization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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